N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-14-5-8-16(9-6-14)28(25,26)11-3-4-20(24)23-21-18(13-22)17-10-7-15(2)12-19(17)27-21/h5-6,8-9,15H,3-4,7,10-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZFARAJMNRAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylbenzenesulfonyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
The compound has a complex structure characterized by a benzothiophene core with various substituents. Its molecular formula is with a molecular weight of approximately 356.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.4 g/mol |
| Purity | Typically 95% |
| Storage Conditions | As per label |
Inhibition of JNK Kinases
Research has indicated that derivatives of this compound exhibit potent inhibitory activity against Jun N-terminal kinases (JNK) 2 and 3. A study published in PubMed demonstrated that specific analogs showed significant selectivity and potency:
- Compound Potency :
- JNK3 : pIC50 values of 6.7 and 6.6 for compounds 5a and 11a respectively.
- JNK2 : Comparable potency with a pIC50 of 6.5.
These findings suggest that the compound can effectively inhibit JNK pathways, which are implicated in various cellular processes including stress response and apoptosis .
The unique binding mode of these compounds was elucidated through X-ray crystallography studies which revealed that the cyano group forms hydrogen bonds within the ATP-binding site of the JNK kinases. This interaction is crucial for the selectivity observed against other MAPK family members such as JNK1, p38alpha, and ERK2 .
Selective Inhibition
A series of experiments highlighted the selectivity of this compound against JNK kinases compared to other MAPK family members. The inhibition profile suggests potential therapeutic applications in conditions where JNK signaling is dysregulated.
Toxicological Studies
Preliminary toxicological assessments indicated that the compound exhibits a favorable safety profile at therapeutic doses. Further studies are required to fully characterize its pharmacokinetics and long-term effects in vivo.
Comparison with Similar Compounds
Key Observations:
Ethyl groups (in the analog) enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
This contrasts with the phenoxy-chloro group in the analog, which adds electronegativity and aromaticity. The chlorine atom in the analog’s phenoxy group may enhance metabolic resistance but could introduce toxicity risks .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~421.5 vs. 416.96 g/mol) suggests differences in pharmacokinetic profiles, such as absorption and distribution.
Research Findings and Implications
While direct experimental data for the target compound is unavailable in the provided evidence, structural comparisons allow for hypotheses:
- Solubility: The tosyl group may improve water solubility relative to the phenoxy-chloro analog, though this depends on the overall balance of hydrophobic/hydrophilic groups.
- Target Binding : The sulfonyl group’s electron-withdrawing nature could enhance interactions with positively charged residues in enzymatic active sites.
- Synthetic Accessibility: The analog’s phenoxy group might simplify synthesis compared to the sulfonyl-containing target compound, which may require additional sulfonation steps.
Preparation Methods
Reaction Conditions and Mechanism
-
Starting materials : 4-Methylcyclohexanone (1.0 equiv), malononitrile (1.1 equiv), sulfur (1.1 equiv), and N-ethylmorpholine (1.5 equiv) in ethanol.
-
Procedure : The reaction mixture is stirred at room temperature for 3–4 hours, yielding a crystalline product after filtration and recrystallization from methanol-water (4:1).
-
Mechanistic insight : Cyclohexanone condenses with malononitrile in the presence of sulfur and a base to form the tetrahydrobenzo[b]thiophene ring via cyclization and aromatization. The methyl group at position 6 originates from the 4-methyl substituent on the starting cyclohexanone.
Characterization Data
-
Mass spectrometry : m/z = 179 (M+H)+, consistent with C₉H₁₁N₂S.
-
¹H NMR (CDCl₃) : δ 1.79–1.81 (m, 4H, cyclohexane CH₂), 2.66 (t, J = 4.4 Hz, 2H, CH₂ adjacent to sulfur), 2.79 (t, J = 4.4 Hz, 2H, CH₂ adjacent to cyano group).
Synthesis of 4-(4-Methylbenzenesulfonyl)butanoyl Chloride
The sulfonated acylating agent is prepared via nucleophilic substitution and subsequent activation.
Sulfonation of Butanoyl Chloride
-
Starting materials : 4-Bromobutanoyl chloride (1.0 equiv), sodium p-toluenesulfinate (1.2 equiv) in dimethylformamide (DMF).
-
Procedure : The reaction is stirred at 60°C for 12 hours, followed by extraction with dichloromethane and evaporation.
-
Mechanistic insight : The bromide is displaced by the sulfinate ion in an Sₙ2 reaction, forming 4-(4-methylbenzenesulfonyl)butanoyl chloride.
Conversion to Acid Chloride
-
Reagents : Thionyl chloride (2.0 equiv) in anhydrous dichloromethane.
-
Procedure : The sulfonated butanoic acid is refluxed with thionyl chloride for 2 hours, yielding the acid chloride after solvent removal.
Acylation of the Tetrahydrobenzo[b]thiophen-2-amine
The final step involves coupling the amine with the sulfonated acyl chloride.
Reaction Optimization
Characterization of Final Product
-
¹H NMR (CDCl₃) : δ 1.39 (t, 3H, CH₃), 2.66–2.79 (m, 4H, cyclohexane CH₂), 7.32–7.74 (m, 4H, aromatic protons from p-toluenesulfonyl).
-
High-resolution mass spectrometry : m/z = 487.12 (M+H)+, consistent with C₂₂H₂₅N₃O₃S₂.
Alternative Synthetic Routes and Modifications
Reductive Amination Approach
Solid-Phase Synthesis
-
Support : Wang resin functionalized with the tetrahydrobenzo[b]thiophene core.
-
Advantages : Facilitates purification but requires specialized equipment.
Challenges and Optimization Strategies
| Parameter | Issue | Solution |
|---|---|---|
| Low acylation yield | Poor solubility of amine | Use polar aprotic solvents (DMF) |
| Sulfonation side products | Over-sulfonation | Controlled stoichiometry (1.1:1) |
| Acid chloride hydrolysis | Moisture sensitivity | Anhydrous conditions, molecular sieves |
Q & A
Q. Tables for Comparative Analysis
| Analog Compound | Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| N-(3-cyano-5,6,7,8-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | Benzothiophene + pyrimidine | Anticancer (EGFR IC = 0.3 µM) | |
| N-(Benzothiazol-2-yl)-4-(5-chlorobenzoxazol-2-yl)amino)butanamide | Benzothiazole + chlorobenzoxazole | Kinase inhibition | |
| 4-[(4-methoxyphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide | Thiophene + oxadiazole | Antiproliferative activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
